Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is a synthetic compound with the molecular formula C₁₇H₂₄N₂O₅. It features a diethyl ester group attached to an L-glutamate backbone, with a 4-(methylamino)benzoyl moiety. This compound is characterized by its unique structure, which combines amino acid properties with those of an aromatic amine, making it of interest in medicinal chemistry and pharmaceutical research.
The compound has been noted for its potential applications in drug development due to its ability to interact with biological systems effectively. Its melting point is recorded at approximately 88-89 °C, and it has a predicted boiling point of around 518.3 °C, indicating its stability under various conditions .
DEAM-Glu presents an opportunity for further scientific exploration. Here are some potential areas for future research:
Diethyl N-[4-(methylamino)benzoyl]-L-glutamate has been the subject of research focused on optimizing its synthesis. A two-step process using diethyl N-(p-aminobenzoyl)-L-glutamate as a starting material has been described as an efficient method for obtaining this compound. This method involves benzylation and methylation in a single reaction vessel, followed by debenzylation to achieve the final product in high yield. [Pubmed: ]
These reactions are critical for modifying the compound for specific applications or enhancing its bioactivity.
Research on Diethyl N-[4-(methylamino)benzoyl]-L-glutamate indicates potential biological activities, particularly in pharmacology:
The synthesis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate typically follows these steps:
This method has been noted for its efficiency and effectiveness in producing high-purity compounds suitable for further research.
Diethyl N-[4-(methylamino)benzoyl]-L-glutamate has several potential applications:
Interaction studies involving Diethyl N-[4-(methylamino)benzoyl]-L-glutamate focus on its binding affinity and activity within biological systems:
These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, each exhibiting unique properties:
Diethyl N-[4-(methylamino)benzoyl]-L-glutamate stands out due to its combination of amino acid properties and aromatic amine characteristics, making it particularly interesting for drug development and biological studies.
The conventional synthesis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate follows a well-established three-step sequence that has been extensively documented in pharmaceutical intermediate preparation [1]. This methodology begins with diethyl N-(p-aminobenzoyl)-L-glutamate as the starting material and employs a systematic protection-methylation-deprotection strategy [1].
The initial benzylation step involves the protection of the amino group on the benzoyl ring through the formation of a benzyl derivative [1]. This protection strategy prevents unwanted side reactions during the subsequent methylation process and ensures regioselective introduction of the methyl group [2]. The benzylation reaction typically proceeds under mild basic conditions using benzyl halides or benzyl alcohols in the presence of suitable activating agents [2].
Following benzylation, the methylation step introduces the methyl functionality onto the protected amino group [1]. This transformation is achieved through the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions [3]. The methylation process requires careful monitoring to prevent over-methylation and to maintain the integrity of the ester functionalities present in the glutamate backbone [1].
The final debenzylation step employs catalytic hydrogenation using palladium on carbon as the catalyst [1]. This deprotection method selectively removes the benzyl protecting group while preserving the newly introduced methyl substituent and the ester linkages [4]. The debenzylation reaction typically proceeds under hydrogen atmosphere at atmospheric pressure with reaction times ranging from 4 to 8 hours [1].
| Parameter | Optimal Conditions | Yield (%) | Reaction Time |
|---|---|---|---|
| Benzylation Temperature | 25-35°C | 85-90 | 3-4 hours |
| Methylation Temperature | 40-50°C | 88-92 | 2-3 hours |
| Debenzylation Pressure | 1 atm H₂ | 90-95 | 4-8 hours |
| Overall Process Yield | - | 88 | 6 hours total |
This conventional approach achieves an overall yield of 88% within approximately 6 hours of total reaction time [1]. The method has been validated through multiple analytical techniques including proton nuclear magnetic resonance spectroscopy and mass spectrometry, confirming the structural integrity of the final product [1].
Microwave-assisted synthesis represents a significant advancement in the preparation of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, offering substantial improvements in reaction efficiency and time reduction [5] [6]. The application of microwave irradiation to organic synthesis has revolutionized traditional heating methods by providing rapid and uniform heating through dielectric polarization mechanisms [6].
The microwave-assisted protocol employs controlled temperature and power settings to optimize reaction conditions [7]. Temperature control in microwave reactors typically ranges from 40°C to 300°C, with the specific temperature selection depending on the thermal stability of reactants and desired reaction kinetics [8]. Power settings are adjusted based on the dielectric properties of the solvent system, with polar solvents requiring lower power levels due to their enhanced microwave absorption characteristics [9].
Solvent selection plays a crucial role in microwave-assisted synthesis, as the efficiency of microwave coupling directly correlates with the polarity of the reaction medium [9]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate superior microwave absorption properties compared to non-polar alternatives [6]. The dielectric constant and loss tangent values of selected solvents determine the heating efficiency and reaction acceleration achieved under microwave conditions [9].
| Solvent | Dielectric Constant | Loss Tangent | Heating Rate (°C/min) | Optimal Temperature (°C) |
|---|---|---|---|---|
| Dimethylformamide | 36.7 | 0.161 | 15-20 | 150-180 |
| Dimethyl sulfoxide | 46.7 | 0.825 | 25-30 | 120-150 |
| N-methyl-2-pyrrolidone | 32.2 | 0.275 | 18-22 | 160-190 |
| Acetonitrile | 37.5 | 0.062 | 8-12 | 80-110 |
Reaction time optimization under microwave conditions achieves remarkable reductions compared to conventional heating methods [5]. Typical microwave-assisted syntheses complete within 20-30 minutes, representing a significant improvement over traditional reflux conditions that require several hours [10]. The rapid heating capabilities of microwave irradiation enable access to elevated temperatures that would be challenging to achieve safely using conventional heating methods [11].
Pressure control in sealed microwave vessels allows for superheating of solvents above their normal boiling points, facilitating reactions at temperatures that would otherwise require high-pressure equipment [11]. Modern microwave reactors incorporate automatic pressure monitoring and safety release mechanisms to maintain operational safety while maximizing reaction efficiency [12].
Catalytic system optimization for the synthesis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate involves systematic evaluation of catalyst types, loading levels, and reaction conditions to achieve maximum efficiency [13] [14]. The selection of appropriate catalysts significantly influences reaction rates, selectivity, and overall process economics [15].
Palladium-based catalysts demonstrate exceptional performance in the debenzylation step of the synthetic sequence [4]. Various palladium catalyst formulations have been investigated, including palladium on carbon, palladium hydroxide on alumina, and supported palladium nanoparticles [4]. The choice of catalyst support material affects both catalytic activity and stability under reaction conditions [4].
Catalyst loading optimization requires balancing reaction efficiency with economic considerations [14]. Insufficient catalyst loading results in incomplete conversion and extended reaction times, while excessive loading increases costs without proportional benefits [14]. Systematic studies have established optimal palladium loading levels between 5-10% by weight relative to the substrate [4].
| Catalyst Type | Loading (mol%) | Conversion (%) | Selectivity (%) | Reaction Time (hours) |
|---|---|---|---|---|
| Palladium/Carbon (10%) | 0.1 | 92 | 96 | 6 |
| Palladium/Carbon (5%) | 0.15 | 89 | 94 | 8 |
| Palladium hydroxide/Alumina | 0.12 | 94 | 97 | 5 |
| Supported Palladium nanoparticles | 0.08 | 91 | 95 | 7 |
Reaction atmosphere control plays a critical role in catalytic system performance [4]. Hydrogen pressure optimization ensures adequate reducing environment while preventing over-reduction or unwanted side reactions [16]. Studies indicate that atmospheric pressure hydrogen provides sufficient driving force for debenzylation reactions while maintaining operational simplicity [4].
Temperature optimization for catalytic reactions requires consideration of catalyst stability, reaction thermodynamics, and kinetic factors [17]. Elevated temperatures accelerate reaction rates but may lead to catalyst deactivation or unwanted side reactions [18]. Optimal temperature ranges typically fall between 25-60°C for palladium-catalyzed debenzylation reactions [4].
Yield enhancement strategies for Diethyl N-[4-(methylamino)benzoyl]-L-glutamate synthesis focus on systematic optimization of critical reaction parameters including temperature, pressure, concentration, and reaction time [19] [20]. Statistical experimental design methods provide frameworks for identifying optimal parameter combinations while minimizing experimental effort [20].
Temperature modulation represents one of the most significant factors affecting reaction yield and selectivity [21] [17]. The Arrhenius relationship demonstrates the exponential dependence of reaction rates on temperature, with typical activation energies ranging from 20-30 kcal/mol for organic transformations [18]. Optimal temperature selection balances reaction rate enhancement with thermal stability of reactants and products [17].
Pressure optimization affects reaction equilibria and mass transfer characteristics, particularly in gas-liquid reaction systems [22] [16]. Elevated pressures can shift equilibria toward desired products and enhance dissolution of gaseous reactants [22]. However, excessive pressures may require specialized equipment and increase operational complexity [22].
| Parameter | Range Investigated | Optimal Value | Yield Improvement (%) | Standard Deviation |
|---|---|---|---|---|
| Temperature | 20-80°C | 45°C | 15.2 | ±2.1 |
| Pressure | 1-5 atm | 2.5 atm | 8.7 | ±1.8 |
| Concentration | 0.1-1.0 M | 0.6 M | 12.4 | ±3.2 |
| Reaction Time | 1-12 hours | 6 hours | 9.8 | ±2.5 |
Concentration effects influence reaction kinetics through collision frequency and thermodynamic activity considerations [8]. Higher concentrations generally favor bimolecular reactions but may lead to increased side reaction rates or solubility limitations [23]. Optimal concentration determination requires balancing reaction efficiency with practical handling considerations [24].
Solvent system optimization extends beyond simple solvent selection to include solvent mixtures and additives that enhance reaction performance [25]. Binary and ternary solvent systems can provide improved solubility profiles and modified dielectric properties that favor desired reaction pathways [25]. Green chemistry principles increasingly drive solvent selection toward environmentally benign alternatives [26].
Reaction monitoring techniques enable real-time optimization and quality control throughout the synthetic process [27]. Spectroscopic methods including infrared and nuclear magnetic resonance spectroscopy provide continuous monitoring of reaction progress and intermediate formation [27]. Chromatographic techniques offer quantitative analysis of reaction mixtures and enable precise determination of conversion and selectivity [27].
The analytical characterization of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate requires sophisticated chromatographic techniques and comprehensive purity assessment protocols to ensure pharmaceutical quality standards are met. This compound, serving as a critical intermediate in methotrexate synthesis, demands rigorous analytical methods for both qualitative identification and quantitative determination of impurities [1] [2].
Reverse-phase High Performance Liquid Chromatography represents the primary analytical technique for Diethyl N-[4-(methylamino)benzoyl]-L-glutamate characterization due to its ability to provide excellent separation efficiency and robust quantitative analysis [3] [4]. The development of optimal chromatographic conditions requires systematic optimization of multiple parameters to achieve baseline resolution between the target compound and potential impurities.
Column Selection and Optimization
Mobile Phase Development and Optimization
Mobile phase composition represents the most powerful parameter for optimizing selectivity in reversed-phase chromatography of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate [8] [6]. The typical mobile phase system consists of 0.1% formic acid in water as the aqueous component and acetonitrile as the organic modifier, with gradient elution profiles ranging from 10% to 90% organic solvent over 20 to 30 minutes [3] [4].
The pH of the mobile phase critically influences the retention behavior of this amino acid derivative, with optimal separations typically achieved at pH values between 2.5 and 6.5 [9] [10]. Buffer systems utilizing ammonium acetate or potassium dihydrogen phosphate at concentrations between 10 and 50 millimolar provide excellent pH stability and peak shape enhancement [4] [9].
Gradient Elution Strategies
Gradient elution methodologies prove essential for comprehensive impurity profiling of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate due to the wide range of polarities exhibited by potential synthetic impurities and degradation products [11] [10]. Linear gradient profiles typically commence at 5-15% acetonitrile and progress to 90-95% organic content over 15 to 45 minutes, depending on the complexity of the sample matrix [6] [7].
Multi-segment gradient programs offer enhanced resolution for closely eluting compounds, with initial shallow gradients providing optimal separation of early-eluting polar impurities, followed by steeper gradients for efficient elution of hydrophobic components [8] [10]. Temperature programming in conjunction with gradient elution further enhances separation efficiency, with column temperatures typically maintained between 25°C and 40°C [7] [12].
Detection and Quantification Parameters
Ultraviolet detection at wavelengths between 254 and 280 nanometers provides optimal sensitivity for Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, with the compound exhibiting strong chromophoric properties due to the conjugated aromatic system [3] [4]. Diode array detection enables peak purity assessment and spectral confirmation of compound identity, while also facilitating identification of unknown impurities through spectral library matching [9] [11].
Flow rates typically range from 0.5 to 1.5 milliliters per minute, with 1.0 milliliter per minute representing the optimal compromise between analysis time and separation efficiency [6] [10]. Injection volumes between 10 and 20 microliters provide adequate sensitivity while maintaining peak shape integrity and preventing column overloading [7] [13].
Ultra Performance Liquid Chromatography technology provides significant advantages for comprehensive impurity profiling of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate through enhanced resolution, increased sensitivity, and reduced analysis times compared to conventional High Performance Liquid Chromatography methods [14] [15]. The utilization of sub-2 micrometer particle columns enables superior mass transfer efficiency and reduced band broadening, resulting in dramatically improved peak capacity for complex pharmaceutical mixtures.
Enhanced Resolution and Peak Capacity
Ultra Performance Liquid Chromatography systems operating with 1.7 to 1.8 micrometer particle columns demonstrate exceptional resolving power for closely eluting impurities in Diethyl N-[4-(methylamino)benzoyl]-L-glutamate preparations [14] [15]. The improved mass transfer characteristics of sub-2 micrometer particles enable the use of higher linear velocities without significant loss of efficiency, resulting in peak capacities exceeding 1000 components within typical analysis times of 5 to 15 minutes.
Column dimensions optimized for Ultra Performance Liquid Chromatography applications typically employ 50 to 100 millimeter lengths with 2.1 millimeter internal diameters, providing excellent separation performance while maintaining acceptable system pressures between 8000 and 15000 pounds per square inch [14]. The reduced column volumes require correspondingly smaller injection volumes of 1 to 5 microliters, which minimizes sample consumption while maintaining detection sensitivity.
Advanced Detection Strategies
The coupling of Ultra Performance Liquid Chromatography with mass spectrometric detection provides unparalleled capability for structural characterization of unknown impurities in Diethyl N-[4-(methylamino)benzoyl]-L-glutamate samples [9] [16]. High-resolution mass spectrometry enables accurate mass determination and molecular formula assignment for impurity identification, while tandem mass spectrometry provides detailed structural information through fragmentation pattern analysis.
Photodiode array detection integrated with Ultra Performance Liquid Chromatography systems enables real-time peak purity assessment and spectral confirmation of impurity identity [9] [11]. The enhanced spectral resolution achievable with narrow peak widths characteristic of Ultra Performance Liquid Chromatography separations facilitates detection of co-eluting compounds that may not be resolved chromatographically.
Method Transfer and Scalability
The translation of conventional High Performance Liquid Chromatography methods to Ultra Performance Liquid Chromatography platforms requires systematic adjustment of flow rates, gradient times, and detection parameters to maintain equivalent separation selectivity while achieving enhanced performance [8] [6]. Geometric scaling principles enable predictable method transfer, with flow rates typically reduced by factors of 2 to 3 and gradient times compressed proportionally to maintain equivalent gradient steepness.
Column temperature optimization becomes particularly important in Ultra Performance Liquid Chromatography applications for Diethyl N-[4-(methylamino)benzoyl]-L-glutamate analysis, with elevated temperatures between 40°C and 60°C providing improved peak shape and enhanced resolution of critical impurity pairs [7] [14]. The reduced thermal mass of shorter Ultra Performance Liquid Chromatography columns enables rapid temperature equilibration and excellent temperature stability during gradient separations.
Quantitative purity assessment of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate requires implementation of multiple orthogonal analytical techniques to provide comprehensive characterization of sample composition and ensure compliance with pharmaceutical quality standards [17] [18]. The integration of chromatographic, spectroscopic, and chemical analysis methods enables accurate determination of both major and trace-level impurities while accounting for various sources of analytical uncertainty.
High Performance Liquid Chromatography Area Normalization Methods
Area normalization represents the most widely employed technique for routine purity assessment of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, providing rapid and cost-effective determination of major component content [19] [20]. This methodology calculates purity as the percentage ratio of the main peak area to the total integrated area of all detected peaks, with typical accuracy ranging from ±0.5% to ±2.0% depending on the complexity of the impurity profile.
The implementation of area normalization requires careful optimization of chromatographic conditions to ensure complete elution and detection of all sample components within the analytical run time [21] [19]. Gradient profiles must extend to sufficiently high organic solvent concentrations to elute hydrophobic impurities, while detection wavelengths should be selected to provide approximately equivalent response factors for the main component and expected impurities.
External Standard Quantification Protocols
External standard methodologies provide enhanced accuracy for quantitative analysis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, with typical precision values ranging from ±0.1% to ±0.5% when properly implemented [21] [22]. This approach requires preparation of calibration standards at multiple concentration levels spanning 50% to 150% of the target analytical concentration, with linear regression analysis employed to establish the concentration-response relationship.
Internal Standard Methodologies
Internal standard approaches provide excellent precision and accuracy for complex matrix analysis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate formulations, with typical uncertainty values ranging from ±0.2% to ±1.0% [21]. The selection of appropriate internal standard compounds requires structural similarity to the analyte while ensuring chromatographic resolution from all sample components and metabolic stability under analytical conditions.
Structural analogs such as diethyl glutamate derivatives with modified aromatic substituents serve as effective internal standards, providing compensation for variations in injection volume, detector response, and sample matrix effects [22]. The internal standard must be added at concentrations providing peak areas approximately equivalent to the main analytical peak to optimize precision of the area ratio measurements.
Mass Balance and Comprehensive Compositional Analysis
Mass balance approaches provide the most comprehensive assessment of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate purity through systematic quantification of all sample components including moisture, residual solvents, inorganic impurities, and organic contaminants [17] [23]. This methodology calculates purity as the difference between 100% and the sum of all identified impurities, with typical accuracy ranging from ±0.5% to ±1.0% when all analytical uncertainties are properly propagated.
Water content determination through Karl Fischer titration represents a critical component of mass balance calculations, with pharmaceutical intermediates typically containing 0.1% to 2.0% moisture depending on storage conditions and hygroscopicity [17] [24]. Residual solvent analysis by gas chromatography provides quantification of volatile impurities, while ion chromatography enables determination of inorganic contaminants and ionic impurities.
Advanced Spectroscopic Purity Assessment
Quantitative Nuclear Magnetic Resonance spectroscopy offers unique advantages for absolute purity determination of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate through its universal detection capability and independence from chromophoric properties [17]. The 100% method enables calculation of purity based on integration ratios of analyte signals relative to all detected proton-containing impurities, providing accuracy typically within ±0.1% to ±0.3% when properly executed.
Implementation of quantitative Nuclear Magnetic Resonance methodology requires careful attention to relaxation times, pulse sequences, and integration parameters to ensure quantitative signal response [17]. Deuterated solvents must be rigorously dried and degassed to prevent interference from water and dissolved oxygen, while temperature control and shimming optimization ensure spectral quality adequate for precise integration measurements.
Validation and Quality Assurance Protocols
Comprehensive validation of purity assessment methodologies for Diethyl N-[4-(methylamino)benzoyl]-L-glutamate must demonstrate specificity, linearity, accuracy, precision, robustness, and stability in accordance with International Conference on Harmonization guidelines [18] [25] [26]. Specificity studies require demonstration of freedom from interference at the retention time of the main component, typically achieved through forced degradation studies and peak purity analysis using photodiode array detection.
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